

4-hydrazino-2-(methylsulfanyl)pyrimidine CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Hydrazino-2-(methylsulfanyl)pyrimidine

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Technical Guide: 4-hydrazino-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-hydrazino-2-(methylsulfanyl)pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance. Due to the limited specific research on this molecule, this guide also contextualizes its potential applications by examining the broader class of pyrimidine and hydrazinopyrimidine derivatives. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

4-hydrazino-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative characterized by a hydrazino group at the 4th position and a methylsulfanyl group at the 2nd position of the pyrimidine ring.

Table 1: Physicochemical Properties of **4-hydrazino-2-(methylsulfanyl)pyrimidine**

Property	Value	Reference
CAS Number	104408-29-9	[1]
Molecular Formula	C5H8N4S	
Molecular Weight	156.21 g/mol	
Appearance	White to off-white solid	
Melting Point	143-145 °C	
Boiling Point (Predicted)	303.6 ± 25.0 °C	
Density (Predicted)	1.43 ± 0.1 g/cm ³	
pKa (Predicted)	5.34 ± 0.70	

Synthesis and Experimental Protocols

The synthesis of **4-hydrazino-2-(methylsulfanyl)pyrimidine** can be achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.

Synthesis from 4-chloro-2-(methylsulfanyl)pyrimidine

A common and effective method for synthesizing **4-hydrazino-2-(methylsulfanyl)pyrimidine** involves the reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate. The hydrazino group displaces the chlorine atom at the C4 position of the pyrimidine ring.

Experimental Protocol:

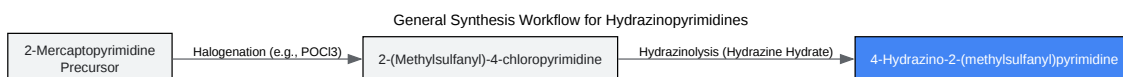
- **Dissolution:** Dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.
- **Addition of Hydrazine Hydrate:** While cooling the mixture externally, add 0.015 mol of 99% hydrazine hydrate dropwise.
- **Reaction:** Stir the mixture at room temperature for 5 hours.
- **Isolation:** Collect the resulting precipitate by filtration.

- Purification: Dry the precipitate and recrystallize it from ethyl acetate to obtain the final product.

This procedure has been reported to yield the product at around 65%.

General Synthesis Workflow

The synthesis of hydrazinopyrimidine derivatives often follows a generalizable workflow, starting from a corresponding mercaptopyrimidine, which is then halogenated and subsequently reacted with hydrazine.



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Caption: General synthesis pathway for **4-hydrazino-2-(methylsulfanyl)pyrimidine**.

Biological and Pharmacological Context

While specific biological data for **4-hydrazino-2-(methylsulfanyl)pyrimidine** is not extensively documented in publicly available literature, the broader classes of pyrimidine, hydrazinopyrimidine, and pyrimidine hydrazone derivatives are known to exhibit a wide range of pharmacological activities.^{[2][3][4][5]} These activities provide a strong indication of the potential therapeutic applications for this compound.

Potential Biological Activities

Derivatives of pyrimidine are integral components of nucleic acids and are known to possess a diverse array of biological functions.^{[4][6]} The introduction of a hydrazino group can further enhance or modify these activities.

Table 2: Potential Biological Activities of Pyrimidine and Hydrazone Derivatives

Activity	Description	Potential Mechanism of Action
Antimicrobial	Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.	The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting essential enzymes like DNA polymerase.[7]
Anticancer	Many pyrimidine analogs exhibit antiproliferative activity against various cancer cell lines.[8][9]	Inhibition of kinases (e.g., BRAFV600E, JNK), topoisomerase II α , or tubulin polymerization.[6][9][10]
Anti-inflammatory	Certain pyrimidine derivatives have demonstrated anti-inflammatory effects.	Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11]
Antiviral	The pyrimidine scaffold is a key component in several antiviral drugs.[4]	Inhibition of viral replication processes.
Analgesic	Pyrimidine hydrazone derivatives have been evaluated for their pain-relief properties.[2]	Central and peripheral analgesic effects have been observed in preclinical models. [2]

Mechanism of Action Insights from Related Compounds

The mechanism of action for hydrazino-containing pyrimidines often involves the reactive hydrazino group. It can act as a nucleophile and form covalent bonds with biological targets, leading to the inhibition of enzyme activity and disruption of cellular pathways.[7] For instance, related compounds have been shown to act as competitive antagonists at receptor sites.[7]

The methylthio group at the C2 position may also play a role in the molecule's ability to interact with and inhibit bacterial enzymes.[7]

Conclusion and Future Directions

4-hydrazino-2-(methylsulfanyl)pyrimidine is a synthetically accessible molecule with a chemical structure that suggests a range of potential biological activities, drawing from the well-established pharmacological profile of the pyrimidine and hydrazinopyrimidine classes. While specific experimental data on this compound is limited, its structural motifs are present in molecules with known antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

- In vitro screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory activity of **4-hydrazino-2-(methylsulfanyl)pyrimidine** against a panel of cell lines and microbial strains.
- Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
- Analogue synthesis: Exploring structure-activity relationships by synthesizing and testing related derivatives to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of **4-hydrazino-2-(methylsulfanyl)pyrimidine** and its derivatives in drug discovery and development.

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